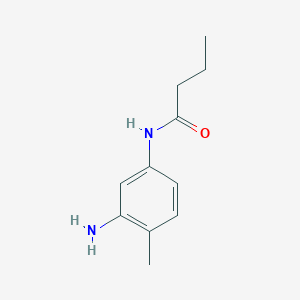

N-(3-Amino-4-methylphenyl)butanamide

Description

Contextualization within Amide-Containing Compounds Research

Amide-containing compounds represent a cornerstone of modern medicinal chemistry and material science. chemscene.comepa.gov The amide bond is a fundamental structural motif found in a vast array of biologically active molecules, including peptides and numerous pharmaceuticals like penicillin and paracetamol. epa.govresearchgate.net The stability of the amide group, combined with its capacity to participate in hydrogen bonding, makes it a critical pharmacophore in drug design, influencing a molecule's ability to interact with biological targets. chemscene.comchemeo.com

Research into amide derivatives is extensive, with studies frequently exploring how substitutions on the aromatic ring and modifications to the acyl chain can modulate biological activity. chemeo.com Scientists in the field investigate these compounds for a wide range of potential therapeutic uses, including as anticonvulsant, antimicrobial, anti-inflammatory, and antitumor agents. chemeo.com The synthesis and characterization of novel amide compounds are driven by the quest for molecules with improved efficacy, selectivity, and better physicochemical properties. chemscene.com

Overview of Scientific Interest and Historical Research Trajectories for N-(3-Amino-4-methylphenyl)butanamide

While extensive historical documentation for this compound is not prominently available in broad literature, its scientific interest can be inferred from research into structurally similar compounds. Molecules containing the aminobenzamide scaffold are recognized as important intermediates in the synthesis of various pharmaceuticals. For instance, the related compound N-(3-Amino-4-methylphenyl)benzamide has been identified as a key intermediate for several medicines, with its synthesis being optimized using modern techniques like microreactors. echemi.com

The trajectory for compounds like this compound is typically rooted in synthetic and medicinal chemistry. Initial interest often stems from its potential as a building block for more complex molecules. The presence of multiple functional groups—a primary amine, a secondary amide, and a methyl-substituted phenyl ring—offers several sites for chemical modification, making it a versatile precursor. Research often begins with the development of efficient synthesis protocols, followed by characterization and exploration of its chemical reactivity and potential biological activities. The commercial availability of the compound under CAS number 946769-29-5 indicates it is used in contemporary research settings. chemscene.com

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound encompass several key areas:

Synthetic Utility: A major focus is on its application as a chemical intermediate. Researchers aim to utilize the amine and amide functionalities to construct more complex molecular architectures, which could be candidates for new drugs or functional materials.

Biological Screening: Given the broad spectrum of biological activities associated with amide compounds, a key objective is to screen this compound and its derivatives for potential therapeutic properties. This includes assays for antimicrobial, antifungal, and other pharmacological effects. chemeo.comunl.edu

Physicochemical Characterization: A fundamental goal is the thorough characterization of the compound's properties. This involves determining its structural, spectroscopic, and thermal characteristics. Such data is essential for quality control, reaction optimization, and understanding structure-activity relationships. While detailed experimental data for this specific isomer is not widely published, data for its close isomer, N-(2-Amino-4-methylphenyl)butanamide, is available and provides a reference point. nih.gov

The following tables summarize the known and computed physicochemical properties for this compound and its isomer. Note: Specific experimental spectroscopic, crystallographic, and thermal analysis data for this compound is not available in publicly accessible literature. The data presented is based on supplier information and computational models.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O | chemscene.com |

| Molecular Weight | 192.26 g/mol | chemscene.com |

| CAS Number | 946769-29-5 | chemscene.com |

Computed Molecular Descriptors

| Descriptor | Value | Source |

|---|---|---|

| XLogP3 | 1.9 | nih.gov* |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

*Data for isomer N-(2-Amino-4-methylphenyl)butanamide

Properties

IUPAC Name |

N-(3-amino-4-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-4-11(14)13-9-6-5-8(2)10(12)7-9/h5-7H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSKCPZUDHYRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589814 | |

| Record name | N-(3-Amino-4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946769-29-5 | |

| Record name | N-(3-Amino-4-methylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Derivatization of N 3 Amino 4 Methylphenyl Butanamide

Established Synthetic Pathways to N-(3-Amino-4-methylphenyl)butanamide

Traditional syntheses for aromatic amides like this compound typically rely on the acylation of an appropriate amino precursor. The choice of precursors and reaction conditions is pivotal in ensuring high yield and purity of the final product.

The most common and established method for forming the amide linkage in this compound is the reaction between a suitable amine and an acylating agent. The selection of these starting materials is the first critical step in the synthetic design. Two primary pathways are generally considered, differing in the stage at which the second amino group is introduced.

Direct Acylation: This route involves the direct acylation of 3-Amino-4-methylaniline (also known as 4-methyl-1,3-phenylenediamine) with an activated form of butanoic acid, such as butyryl chloride or butyric anhydride. The challenge in this approach is achieving selective mono-acylation, as the diamine possesses two nucleophilic amino groups.

Nitro-Intermediate Route: A more controlled and widely used strategy involves starting with a precursor where one amino group is masked, typically as a nitro group. In this pathway, 4-methyl-3-nitroaniline (B15663) is first acylated with butyryl chloride to form N-(4-methyl-3-nitrophenyl)butanamide. The nitro group is then subsequently reduced to an amino group in a separate step to yield the final product. This approach prevents di-acylation and provides better regiochemical control.

A comparison of these precursor strategies is outlined below.

| Synthetic Route | Amine Precursor | Acylating Agent | Key Intermediates | Advantages & Disadvantages |

| Direct Acylation | 3-Amino-4-methylaniline | Butyryl chloride | None | Advantage: Fewer steps. Disadvantage: Risk of di-acylation, requiring careful control of stoichiometry. |

| Nitro-Intermediate | 4-Methyl-3-nitroaniline | Butyryl chloride | N-(4-methyl-3-nitrophenyl)butanamide | Advantage: Excellent regiocontrol, avoids di-acylation. Disadvantage: Requires an additional reduction step. |

The nitro-intermediate route is often preferred in laboratory and industrial synthesis for its reliability and higher purity of the final product.

Optimizing reaction conditions is crucial for maximizing the yield and minimizing byproducts. For the acylation step, which is common to both primary pathways, several factors are controlled. The reaction is typically carried out in an inert aprotic solvent, such as acetone, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). An acid scavenger, usually a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid (HCl) generated when using an acyl chloride. researchgate.net

To enhance the yield, the following parameters are often optimized:

Temperature: The reaction is frequently initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Stoichiometry: A slight excess of the acylating agent can be used to drive the reaction to completion, but precise control is needed in the direct acylation route to prevent side reactions.

Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) ensures that it is stopped once the starting material is consumed, preventing potential degradation of the product. researchgate.net

For the nitro-intermediate route, the reduction of the nitro group is a critical second step. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄).

A robust purification strategy is essential to isolate this compound in high purity. The typical workup procedure following the acylation reaction involves several steps. First, the reaction mixture is often treated with a dilute aqueous acid (like 1N HCl) to neutralize the remaining base and wash away any unreacted aniline (B41778) precursor. The crude product is then extracted into an organic solvent.

Following extraction and solvent evaporation, the crude solid is typically purified by one of the following methods:

Recrystallization: This is the most common method for purifying solid organic compounds. A suitable solvent or solvent system (e.g., ethanol/water) is chosen in which the product has high solubility at elevated temperatures but low solubility at cooler temperatures. This process effectively removes impurities.

Column Chromatography: For more challenging separations or to obtain very high purity, silica (B1680970) gel column chromatography can be employed. A solvent system (eluent) is selected to effectively separate the desired product from any byproducts or unreacted starting materials.

The choice between these methods depends on the scale of the synthesis and the purity requirements of the final compound.

Novel and Green Synthesis Approaches for this compound

Modern synthetic chemistry seeks to replace stoichiometric reagents with catalytic alternatives. While the classical synthesis of this compound uses a stoichiometric amount of base, catalytic methods for amide bond formation are an area of active development. These methods often involve the direct coupling of a carboxylic acid (butanoic acid) with an amine, avoiding the need for conversion to a highly reactive acyl chloride.

Key developments include:

Peptide Coupling Reagents: Reagents developed for peptide synthesis are highly efficient for amide bond formation and can be applied here. unibo.it Systems like DIC/OxymaPure® (N,N'-Diisopropylcarbodiimide/Ethyl cyano(hydroxyimino)acetate) act as coupling agents to activate the carboxylic acid in situ, allowing for a milder and often more selective reaction. unibo.it

Transition-Metal Catalysis: While more common for C-N cross-coupling reactions, research into transition-metal catalysts for direct amidation is ongoing. These catalysts could enable the direct reaction of butanoic acid and 3-amino-4-methylaniline under milder conditions.

Organocatalysis: Boronic acid derivatives and other organocatalysts have been shown to facilitate direct amidation reactions at elevated temperatures, offering a metal-free alternative.

Key sustainable strategies include:

Use of Green Solvents: Replacing traditional chlorinated solvents like dichloromethane with more environmentally benign alternatives is a primary goal. unibo.it Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), acetonitrile (B52724) (ACN), or even water-based systems are being explored for amide synthesis. unibo.it Formamide has also been investigated as a solvent and a potential source of nitrogen in related syntheses. nih.gov

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the reactants into the final product. Direct amidation of butanoic acid with 3-amino-4-methylaniline, which produces only water as a byproduct, has a much higher atom economy than the route using butyryl chloride, which generates salt waste.

Energy Efficiency: Utilizing catalytic processes that operate at lower temperatures or exploring alternative energy sources like microwave irradiation can significantly reduce the energy consumption of the synthesis.

The table below summarizes the application of green chemistry principles to this synthesis.

| Green Chemistry Principle | Traditional Approach (e.g., Acyl Chloride) | Green/Novel Approach |

| Waste Prevention | Generates HCl, requiring a base and producing salt waste. | Direct catalytic amidation produces only water as a byproduct. |

| Safer Solvents | Often uses chlorinated solvents (e.g., DCM). | Use of 2-MeTHF, acetonitrile, or water. unibo.it |

| Catalysis | Uses stoichiometric amounts of base (e.g., pyridine). | Employs catalytic amounts of coupling agents or other catalysts. unibo.it |

| Atom Economy | Lower atom economy due to the loss of HCl. | High atom economy in direct amidation. |

By embracing these novel and sustainable methodologies, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible.

Chemical Derivatization and Analog Generation of this compound

Chemical derivatization serves the dual purpose of creating analogs for structure-activity relationship (SAR) studies and improving the physicochemical properties of a compound. For this compound, these modifications can be systematically applied to its core structural components.

The this compound scaffold possesses three primary sites for structural modification: the aromatic amino group, the butanamide side chain, and the phenyl ring itself.

Modification of the Aromatic Amino Group:

The primary amino group on the phenyl ring is a versatile handle for derivatization. Standard reactions involving this functional group can lead to a wide array of analogs.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides. For instance, a related compound, 3-amino-4-methyl-N-(3-methylphenyl)benzene-1-sulfonamide, has been synthesized, demonstrating the feasibility of this modification on a similar scaffold. uni.lu

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation to introduce various substituents, altering the steric and electronic properties of this position.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.

Modification of the Butanamide Side Chain:

The butanamide side chain can be altered to probe the impact of its length, steric bulk, and flexibility on biological activity.

Chain Length Variation: The butyryl group can be replaced with other acyl groups of varying lengths (e.g., acetyl, propionyl, pentanoyl) to investigate the optimal chain length for target engagement.

Introduction of Unsaturation: Double or triple bonds can be introduced into the alkyl chain to create more rigid analogs.

Branching and Cyclization: Introduction of alkyl branches or the formation of a cyclic structure within the side chain can explore the steric requirements of the binding pocket. For example, analogs with isobutyramide (B147143) or cyclopropanecarboxamide (B1202528) side chains could be synthesized.

Functionalization of the Side Chain: Introduction of functional groups such as hydroxyl, amino, or carboxylic acid groups onto the butanamide chain can introduce new interaction points.

Modification of the Phenyl Ring:

The aromatic ring provides a platform for substitution to modulate electronic properties and provide additional interaction points.

Electrophilic Aromatic Substitution: The existing amino and methyl groups direct electrophilic substitution to specific positions on the ring. Halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce a variety of substituents.

Modification of the Methyl Group: The methyl group can be oxidized to a carboxylic acid or hydroxymethyl group, or it can be halogenated.

A summary of potential modification strategies is presented in the interactive table below.

| Modification Site | Strategy | Potential Reagents/Reactions | Resulting Functional Group |

| Aromatic Amino Group | Acylation | Acid Chlorides, Anhydrides, Carboxylic Acids + Coupling Agents | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| Alkylation/Arylation | Alkyl/Aryl Halides | Secondary/Tertiary Amine | |

| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X=Cl, Br, CN) | Halogen, Cyano | |

| Butanamide Side Chain | Chain Length Variation | Different Acyl Chlorides/Anhydrides | Varied N-Acyl Chains |

| Introduction of Unsaturation | Use of Unsaturated Acylating Agents | Alkenyl/Alkynyl Amides | |

| Branching | Use of Branched Acylating Agents | Branched N-Acyl Chains | |

| Phenyl Ring | Electrophilic Substitution | Halogenating Agents (e.g., NBS, NCS), Nitrating Agents | Halogenated, Nitrated Phenyl Ring |

| Methyl Group Modification | Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid, Hydroxymethyl |

The synthesis of a library of analogs based on the strategies outlined above is essential for conducting comprehensive SAR studies. The goal of such studies is to identify which structural features are critical for the compound's biological activity and to optimize its potency, selectivity, and pharmacokinetic properties.

For instance, the synthesis of a series of N-acyl analogs could be achieved through a common intermediate. N-(3-nitro-4-methylphenyl)butanamide can be synthesized first, followed by the reduction of the nitro group to an amine. This primary amine can then be acylated with a variety of acid chlorides or anhydrides to generate a library of analogs with different substituents on the amino group.

A similar approach can be used to explore modifications of the butanamide side chain. 3-Amino-4-methylaniline can be used as a starting material and reacted with a diverse set of acylating agents to produce a range of N-(3-amino-4-methylphenyl)amides with varying side chains.

An example of a synthesized analog is N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. uni.lu This compound retains the core 3-amino-4-methylphenyl moiety but has a benzoyl group with a trifluoromethyl substituent instead of the butanamide chain. This highlights a strategy where the entire butanamide portion is replaced to explore different aromatic interactions.

The synthesis of N-acylamino amides from 3,4-dichloroaniline (B118046) has been reported, providing a template for how similar transformations could be applied to 3-amino-4-methylaniline to generate a library of analogs. researchgate.netscielo.br These studies often involve the coupling of an N-acylated amino acid with the aniline derivative, which could be a viable route to introduce both peptide-like features and lipidic chains.

The following table provides a hypothetical set of analogs that could be synthesized for an initial SAR study, targeting modifications at the amino and butanamide groups.

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| N-(3-Acetamido-4-methylphenyl)butanamide | Acylation of the amino group | To investigate the effect of a smaller, more polar amide at the 3-position. |

| N-(3-(Methylamino)-4-methylphenyl)butanamide | Alkylation of the amino group | To explore the impact of a secondary amine and reduced hydrogen bonding capability. |

| N-(3-Amino-4-methylphenyl)acetamide | Shortening of the butanamide chain | To assess the importance of the side chain length for activity. |

| N-(3-Amino-4-methylphenyl)isobutyramide | Branching of the butanamide chain | To probe the steric tolerance at the amide side chain. |

| N-(3-Amino-4-methylphenyl)benzamide | Replacement of the aliphatic side chain with an aromatic one | To introduce potential pi-stacking interactions. |

By systematically synthesizing and evaluating such analogs, a detailed understanding of the structure-activity relationships of the this compound scaffold can be developed, guiding the design of more potent and selective compounds.

Iii. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 3 Amino 4 Methylphenyl Butanamide

Computational Approaches to SAR of N-(3-Amino-4-methylphenyl)butanamide

In silico methods provide a powerful and resource-efficient means to predict the activity of novel compounds and to understand the molecular features essential for their function. These computational techniques allow for the rapid screening of virtual libraries of analogs, prioritizing the most promising candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound derivatives, a 3D-QSAR study would be instrumental. Such an analysis involves aligning a set of analogs and calculating various molecular field descriptors (e.g., steric and electrostatic fields) around them.

While specific QSAR models for this compound are not extensively published, a hypothetical study would involve synthesizing a library of analogs with variations in the butanamide chain and substitutions on the phenyl ring. The biological activity of these compounds against a specific target would be determined, and these values would be correlated with computed molecular descriptors. For instance, a study on related 3-amino-N-substituted-4-(substituted phenyl) butanamides as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors utilized k-nearest neighbor molecular field analysis to identify key structural requirements for inhibitory activity. researchgate.net A similar approach for this compound would yield a predictive model, highlighting regions where modifications would likely enhance or diminish activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Type | Structural Feature Modified | Potential Impact on Activity |

| Steric (CoMFA) | Bulk of substituents on the butanamide chain or phenyl ring. | Favorable or unfavorable steric bulk in specific regions can enhance or disrupt binding to a target protein. |

| Electrostatic (CoMFA) | Electron-donating or -withdrawing groups on the phenyl ring. | Modifying the electrostatic potential can improve interactions with charged or polar residues in a binding pocket. |

| Hydrophobic (CoMSIA) | Lipophilicity of substituents. | Increased hydrophobicity may enhance binding to nonpolar pockets or affect membrane permeability. |

| Hydrogen Bond Donor/Acceptor (CoMSIA) | Addition of groups capable of forming hydrogen bonds. | Introducing H-bond donors or acceptors can create new, stabilizing interactions with a biological target. |

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies would be crucial to identify potential biological targets and to understand its binding mode.

A typical molecular docking study would involve docking this compound into the active site of a relevant protein target. For example, related benzamide (B126) derivatives have been investigated as inhibitors of enzymes like factor Xa. uni.lu The results would be analyzed to identify key amino acid residues involved in the interaction. The butanamide's carbonyl oxygen and the amino group's hydrogens are likely candidates for forming hydrogen bonds, while the methylphenyl group could engage in hydrophobic interactions.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 192.26 g/mol | researchgate.net |

| LogP | 1.44 - 2.32 | researchgate.netnih.gov |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | researchgate.net |

| Hydrogen Bond Donors | 2 | researchgate.net |

| Hydrogen Bond Acceptors | 2 | researchgate.net |

| Rotatable Bonds | 3 | researchgate.netnih.gov |

These properties are computationally predicted and serve as a baseline for understanding the molecule's general characteristics.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound analogs would be generated based on the structures of active compounds. This model would consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model could then be used as a 3D query to screen large chemical databases for structurally diverse molecules that match the model and are therefore likely to possess the desired biological activity. nih.gov The essential features would likely include the primary amine, the amide linkage, and the aromatic ring, with defined spatial relationships between them.

Experimental Validation of SAR for this compound Analogs

Computational predictions must be confirmed through experimental studies. This involves the chemical synthesis of proposed analogs and their subsequent evaluation in biological assays.

Based on the insights from computational modeling, a focused library of this compound analogs would be designed and synthesized. The synthesis of the parent compound and its analogs would likely involve the acylation of 4-methyl-1,3-diaminobenzene. A general synthetic route for related N-(3-amino-4-methylphenyl)benzamides has been described, which proceeds through the reaction of 3-amino-4-methylaniline with a suitable acyl chloride under continuous flow conditions. researchgate.net By varying the acyl chloride (e.g., using different lengths of alkyl chains, introducing branching or cyclic moieties) and by using substituted anilines, a diverse library of analogs can be created to systematically probe the structure-activity relationships.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds in a miniaturized and automated fashion. Once a library of this compound analogs is synthesized, HTS would be employed to evaluate their biological activity. The choice of assay would depend on the predicted biological target. For example, if the target is an enzyme, an enzymatic assay measuring the inhibition of substrate conversion would be used. If the target is a receptor, a binding assay or a cell-based reporter assay could be employed. Fluorescence-based assays are commonly used in HTS due to their high sensitivity and suitability for automation. nih.gov The data generated from HTS would then be used to refine the SAR and QSAR models, leading to a more complete understanding of how the chemical structure of this compound and its derivatives dictates their biological function.

No Published Research Found on the Molecular and Cellular Mechanisms of this compound

Despite a comprehensive search of available scientific literature, no specific information has been found regarding the molecular and cellular mechanisms of action for the chemical compound this compound.

Extensive queries aimed at identifying its molecular targets, receptor binding profile, enzyme inhibition kinetics, and its effects on protein-protein interactions yielded no relevant results. Similarly, searches for its influence on intracellular signaling pathways, including cell cycle regulation, apoptosis induction, gene expression, and proteomic changes, did not provide any data specific to this compound.

The lack of information suggests that this compound may be a novel compound that has not yet been the subject of published biological research, or it may be a chemical intermediate not investigated for its own biological effects. The provided outline for a detailed scientific article on its mechanisms of action cannot be fulfilled at this time due to the absence of foundational research in the public domain.

Further investigation into this compound would require original laboratory research to determine its potential biological activities and elucidate the pathways through which it may exert its effects.

Iv. Molecular and Cellular Mechanisms of Action of N 3 Amino 4 Methylphenyl Butanamide

Elucidation of Intracellular Signaling Pathways Modulated by N-(3-Amino-4-methylphenyl)butanamide

Signal Transduction Pathway Modulation by this compound

There is currently no available research data detailing how this compound may modulate specific signal transduction pathways. Signal transduction involves the transmission of molecular signals from a cell's exterior to its interior, culminating in a cellular response. Key pathways often investigated for novel compounds include the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which are crucial in regulating cell proliferation, survival, and inflammation. hit2lead.com However, no studies have been published that link this compound to the modulation of these or any other signaling cascades.

Phenotypic Screening and Biological Activity Assessments of this compound in vitro

Phenotypic screening is a critical step in drug discovery to identify compounds that produce a desired effect in cellular or organismal models. For this compound, there is no public data from such screenings.

Antiproliferative and Cytotoxic Activities in Cell Lines

The potential of a compound to inhibit cell growth (antiproliferative) or kill cells (cytotoxic) is a cornerstone of cancer research. Such studies typically involve testing the compound against a panel of cancer cell lines to determine its potency, often expressed as an IC50 value (the concentration required to inhibit 50% of cell growth). While numerous studies evaluate related structures like aminophenylamides and other substituted amides for anticancer properties mdpi.commolbase.combldpharm.com, no such data has been published specifically for this compound. Therefore, no data tables on its cytotoxic or antiproliferative effects can be generated.

Antimicrobial Properties and Mechanisms

The search for new antimicrobial agents is a global health priority. Research in this area involves screening compounds against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC). Although related N-substituted-β-amino acid derivatives have been synthesized and tested for antimicrobial activity cymitquimica.com, specific studies on this compound's ability to inhibit microbial growth have not been reported.

Anti-inflammatory and Immunomodulatory Effects

Compounds are often evaluated for their ability to modulate the immune system, particularly for their potential to reduce inflammation. This typically involves measuring their effect on the production of inflammatory mediators like cytokines (e.g., IL-6, TNF-α) in immune cells stimulated with agents like lipopolysaccharide (LPS). While research has been conducted on the immunomodulating action of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid and the anti-inflammatory effects of benzoxazoles containing a 4-amino-butanamide moiety, these are structurally distinct from the target compound. There is no specific data on the anti-inflammatory or immunomodulatory profile of this compound.

Neurobiological Activities in Cellular Models

Investigating the neurobiological activity of compounds can uncover treatments for neurological disorders. This can involve studying their effects on neuronal cell models, including their ability to modulate neurotransmitter systems or protect against neurotoxicity. For instance, analogs of the neurotransmitter GABA are studied for their potential to treat conditions like neuropathic pain by inhibiting GABA transporters. However, the neurobiological activities of this compound in cellular models have not been explored in any published research.

V. Pre Clinical Pharmacological and Biological Efficacy Studies of N 3 Amino 4 Methylphenyl Butanamide Non Human Models

Pharmacodynamic Characterization of N-(3-Amino-4-methylphenyl)butanamide in in vivo Pre-clinical Models

Pharmacodynamics involves the study of a drug's effects on the body. In preclinical in vivo models, this characterization is fundamental to understanding a compound's potential therapeutic action.

Dose-Response Relationships and Efficacy Markers in Animal Models

The investigation of dose-response relationships is crucial for determining the range of doses over which a compound produces its effects. This involves administering various doses of this compound to animal models to observe the magnitude of the biological response. Efficacy markers, which are specific and measurable indicators of a drug's therapeutic effect, would be monitored. For example, if the compound were being investigated as an anti-inflammatory agent, markers could include reductions in swelling or levels of inflammatory cytokines in animal models of inflammation.

No publicly available studies detail the dose-response curves or the specific efficacy markers used to evaluate this compound in any animal model.

Biomarker Identification and Validation in Pre-clinical Settings

Biomarkers are essential for tracking the progression of a disease and the efficacy of a treatment. In the preclinical phase, researchers work to identify and validate biological indicators that can predict how a drug will function in a living system. These can be molecules, genes, or other characteristics that can be measured. The identification of such biomarkers for this compound would be a key step in its development, but no such information has been made public.

Pre-clinical Pharmacokinetic Profiling of this compound (Non-Human Models)

Pharmacokinetics is the study of how the body processes a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). This profiling is critical for understanding how a compound reaches its target site and how it is eventually eliminated from the body.

Absorption and Distribution Studies in Animal Models

Absorption studies would determine how this compound is taken up into the bloodstream from the site of administration (e.g., oral, intravenous). Distribution studies would then track where the compound goes within the body, identifying the tissues and organs in which it accumulates. This information is vital for assessing both efficacy and potential toxicity.

There is no available data from animal studies on the absorption and distribution characteristics of this compound.

Metabolism of this compound in Pre-clinical Species

Metabolism studies investigate how the body chemically modifies a compound. This process, primarily occurring in the liver, can activate or inactivate a drug and is a key determinant of its duration of action and potential for drug-drug interactions.

Metabolite Identification and Elucidation

A crucial part of metabolism studies is the identification and characterization of the metabolites—the products of the body's chemical breakdown of the drug. Understanding these metabolites is important as they can also have biological activity or be responsible for adverse effects.

No published research details the metabolic pathways or identifies the metabolites of this compound in any preclinical species.

Enzyme Systems Involved in this compound Metabolism

There is currently no available scientific literature detailing the specific enzyme systems involved in the metabolism of this compound in any non-human model. Studies identifying the metabolic pathways, including the roles of cytochrome P450 enzymes or other phase I and phase II metabolic enzymes, have not been published.

Excretion Pathways in Animal Models

Information regarding the excretion pathways of this compound in animal models is not available in the public domain. Research detailing the routes and rates of elimination, such as renal or fecal excretion of the parent compound or its metabolites, has not been documented.

Efficacy Studies of this compound in Relevant Disease Models (Non-Human)

No efficacy studies for this compound in non-human disease models have been found in the reviewed scientific literature. While research exists for structurally related compounds, no data is available for the specific efficacy of this compound itself in the following therapeutic areas.

Oncological Models

There are no published preclinical studies evaluating the efficacy of this compound in any oncological models.

Infectious Disease Models

No data are available from preclinical studies to support the efficacy of this compound in models of infectious diseases.

Inflammatory and Autoimmune Models

Preclinical efficacy studies of this compound in inflammatory or autoimmune disease models are not documented in the available scientific literature.

Neurological Models

There is no available data from preclinical studies concerning the efficacy of this compound in neurological disease models.

Vi. Analytical Methodologies for N 3 Amino 4 Methylphenyl Butanamide and Its Metabolites in Research

Chromatographic Techniques for Quantification and Separation of N-(3-Amino-4-methylphenyl)butanamide

Chromatography is the cornerstone for separating this compound from complex mixtures, such as biological matrices or reaction media, enabling its accurate quantification. The choice of technique depends on the analyte's properties and the research objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of compounds like this compound due to its versatility and wide applicability to non-volatile and thermally sensitive molecules. asianjpr.com Method development is a critical process that involves optimizing several parameters to achieve the desired separation. asianjpr.com

For a compound with the structure of this compound, a reversed-phase (RP) HPLC method is typically developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com To improve peak shape and resolution, especially for a basic compound containing an amino group, modifiers like formic acid or phosphoric acid are added to the mobile phase. sielc.comsielc.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light. For quantitative analysis, a calibration curve is established using standards of known concentrations. nih.gov

Table 1: Illustrative HPLC Gradient Program for this compound Analysis This table represents a hypothetical gradient elution program typical for separating aromatic amines.

| Time (minutes) | % Mobile Phase A (e.g., 0.1% Formic Acid in Water) | % Mobile Phase B (e.g., Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 10.0 | 50 | 50 | 1.0 |

| 15.0 | 5 | 95 | 1.0 |

| 17.0 | 5 | 95 | 1.0 |

| 17.1 | 95 | 5 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

Gas Chromatography (GC) is a powerful analytical technique for separating volatile compounds. However, molecules like this compound, which contain polar functional groups (specifically the primary amine and amide groups), are generally non-volatile and may exhibit poor chromatographic behavior. sigmaaldrich.com Therefore, a crucial step for GC analysis is chemical derivatization. sigmaaldrich.comresearchgate.net

Derivatization aims to replace active hydrogens on polar groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. sigmaaldrich.com Silylation is a common technique where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to form more volatile silyl (B83357) derivatives. sigmaaldrich.comresearchgate.net

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the Mass Spectrometer (MS), which acts as a detector. The MS ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique fragmentation pattern or "mass spectrum" that allows for definitive identification and quantification. nih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amine-Containing Compounds

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH₂, -SH |

| MTBSTFA | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH₂, -SH |

| TFAA | Trifluoroacetic anhydride | -OH, -NH₂ |

| PFP | Pentafluoropropanol | -COOH |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. sielc.commz-at.de This results in markedly higher resolution, improved sensitivity, and significantly faster analysis times. sielc.com These characteristics make UPLC highly suitable for high-throughput screening and the analysis of complex biological samples where metabolites may be present at low concentrations. researchgate.net

A UPLC method for this compound would follow similar principles to HPLC method development but with adjustments for the higher pressures and faster flow rates. mz-at.de The enhanced separation efficiency of UPLC is particularly advantageous when coupled with mass spectrometry (UPLC-MS/MS), providing a powerful platform for both the quantification of the parent compound and the identification of its metabolites in non-human biological matrices. mz-at.denih.gov

Spectroscopic and Spectrometric Methods for this compound Research

While chromatography separates components, spectroscopy and spectrometry are used to elucidate their structures and quantify them with high specificity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including metabolites. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net For this compound, ¹H NMR and ¹³C NMR would be the primary experiments to confirm its identity.

In metabolite research, NMR is used to determine the exact structure of metabolic products. For instance, if the parent compound undergoes hydroxylation or conjugation, NMR can pinpoint the exact location of this modification on the molecule. This is achieved by analyzing chemical shifts, spin-spin coupling constants (J-couplings), and signal integrations. nih.gov Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the complete molecular structure of an unknown metabolite by showing correlations between adjacent protons (COSY) or between protons and their directly attached carbons (HSQC). researchgate.netnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical chemical shift (δ) ranges based on standard values for similar functional groups.

| Proton(s) | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| 3H | -CH₃ (on ring) | 2.0 - 2.3 | Singlet (s) |

| 3H | -CH₃ (butyryl) | 0.9 - 1.0 | Triplet (t) |

| 2H | -CH₂- (butyryl) | 1.6 - 1.8 | Sextet |

| 2H | -CH₂-CO- | 2.2 - 2.4 | Triplet (t) |

| 2H | -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| 3H | Aromatic C-H | 6.5 - 7.5 | Multiplet (m) |

| 1H | -NH-CO- | 7.5 - 8.5 | Singlet (s) |

Tandem Mass Spectrometry (MS/MS), most often coupled with a liquid chromatography front-end (LC-MS/MS), is the gold standard for quantitative and qualitative analysis of compounds in complex biological fluids due to its exceptional sensitivity and selectivity. mz-at.denih.gov

For quantitative analysis, the most common technique is Multiple Reaction Monitoring (MRM). mz-at.de In this approach, the first mass spectrometer (Q1) is set to select the protonated molecular ion of this compound (the precursor ion). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion (the product ion). This specific precursor-to-product ion transition is highly unique to the target analyte, minimizing interference from other compounds in the matrix and allowing for precise quantification, even at very low levels. nih.gov

For qualitative analysis, such as identifying potential metabolites, the instrument can be operated in a full scan or product ion scan mode. This allows for the detection of ions corresponding to the predicted masses of metabolites and the generation of fragmentation spectra that can be interpreted to deduce their structures. nih.govnih.gov

Table 4: Hypothetical MRM Parameters for this compound in Positive Ionization Mode

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

| This compound | 193.1 | 136.1 | Quantifier |

| This compound | 193.1 | 71.1 | Qualifier |

Bioanalytical Method Development for this compound in Non-Human Biological Samples

The development of a bioanalytical method for this compound in non-human biological samples, such as plasma, serum, or urine from research animals, is an essential component of the drug discovery and development process. The objective is to create a sensitive, specific, and reproducible assay for the accurate measurement of the analyte's concentration. The most common analytical platform for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity, making it ideal for detecting low concentrations of drugs and metabolites in complex biological matrices.

The process begins with optimizing the mass spectrometric conditions for the parent compound and its potential metabolites. This involves selecting appropriate precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure specificity and minimize interference from endogenous components of the matrix. Chromatographic conditions, including the choice of column (e.g., reversed-phase C18) and mobile phase composition, are optimized to achieve adequate retention, good peak shape, and separation from any interfering substances.

A crucial step in bioanalysis is the preparation and extraction of the analyte from the biological matrix. The primary goal is to remove proteins and other endogenous components that can interfere with the analysis and damage the analytical instrumentation. The choice of extraction technique depends on the physicochemical properties of this compound, the required sensitivity, and the nature of the biological sample.

Commonly employed extraction protocols applicable to this type of compound include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins. The supernatant, containing the analyte, is then separated by centrifugation and can be directly injected or further processed. While simple, it may result in less clean extracts compared to other methods, potentially leading to matrix effects.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral, more lipophilic state to facilitate its transfer into the organic layer. This technique generally produces cleaner extracts than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that provides the cleanest extracts, minimizing matrix effects. The process involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of an appropriate solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) would be tailored to the chemical properties of this compound.

Below is a summary of these common extraction techniques and their general applicability.

| Extraction Technique | Principle | Typical Solvents/Materials | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Analyte remains in solution while proteins are denatured and precipitated by a solvent. | Acetonitrile, Methanol | Fast, simple, low cost. | Less clean extract, potential for significant matrix effects. |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent. | Ethyl acetate, Methyl tert-butyl ether (MTBE) | Cleaner extracts than PPT, can be selective. | More labor-intensive, requires solvent optimization. |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent. | C18 or polymer-based reversed-phase cartridges. | Provides the cleanest extracts, high recovery, reduces matrix effects. | More expensive, requires method development. |

For research applications, any developed bioanalytical method must be validated to ensure its performance is reliable and the results are accurate. Validation demonstrates that the assay is fit for its intended purpose. The validation process involves evaluating several key performance characteristics, typically following guidelines from bodies like the International Conference on Harmonisation (ICH).

The essential validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and other medications.

Accuracy: The closeness of the measured concentration to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at both intra-day and inter-day levels and is expressed as the relative standard deviation (RSD).

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A linear regression is performed, and the correlation coefficient (r) is expected to be close to 1.0.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision.

Recovery: The efficiency of the extraction procedure, representing the percentage of the analyte recovered from the biological matrix during the sample preparation process.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.

The table below outlines typical acceptance criteria for the validation of a bioanalytical method for research purposes, with representative values derived from methods for similar compounds.

| Validation Parameter | Typical Acceptance Criteria for Research | Example Data (from analogous compound analysis) |

| Accuracy | Mean concentration should be within ±20% of the nominal value (±25% at LOQ). | 85% to 115% of nominal value. |

| Precision (RSD) | RSD should not exceed 20% (25% at LOQ). | Intra-day and inter-day RSD < 15%. |

| Linearity (Correlation Coefficient) | r ≥ 0.99 | r > 0.99. |

| Recovery | Should be consistent, precise, and reproducible. | 82% to 117.7%. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. | Stable for at least 3 freeze-thaw cycles and 24 hours at room temperature. |

Vii. Computational Chemistry and Theoretical Studies on N 3 Amino 4 Methylphenyl Butanamide

Molecular Dynamics Simulations and Conformational Analysis of N-(3-Amino-4-methylphenyl)butanamide

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment, such as a solvent.

For this compound, MD simulations can explore its vast conformational space, which arises from the rotation around its single bonds, particularly within the butanamide side chain. Such an analysis reveals the most stable, low-energy conformations that the molecule is likely to adopt. Understanding these preferred shapes is crucial, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. A comprehensive conformational analysis would involve identifying all possible minima on the potential energy hypersurface. researchgate.net While specific MD studies on this compound are not prevalent in published literature, the methodology is well-established for similar molecules like N-acetyl-amino acid amides. researchgate.net These studies typically reveal a number of stable conformers, stabilized by intramolecular hydrogen bonds and other non-covalent interactions.

The key rotatable bonds in this compound—specifically the C-C bonds in the butyl group and the C-N bond of the amide linkage—allow the molecule to adopt various folded and extended forms. MD simulations can track the transitions between these states and determine their relative populations, offering a dynamic picture of the molecule's structural landscape.

Table 1: Illustrative Conformational Analysis Data for this compound This table illustrates the type of data that would be generated from a conformational analysis, showing key dihedral angles and the relative energy of hypothetical stable conformers.

| Conformer ID | Dihedral Angle 1 (C-C-C-C) | Dihedral Angle 2 (C-C-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| Conf-1 | ~180° (anti) | ~180° (trans) | 0.00 | Extended chain, minimal steric hindrance |

| Conf-2 | ~60° (gauche) | ~180° (trans) | 0.95 | Folded butyl chain |

| Conf-3 | ~180° (anti) | ~0° (cis) | 3.50 | High energy due to cis-amide strain |

| Conf-4 | -60° (gauche) | ~180° (trans) | 0.95 | Folded butyl chain |

Note: Data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations of this compound and its Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. These methods can accurately predict a wide range of properties, including molecular geometry, orbital energies, electrostatic potential, and spectroscopic characteristics. scispace.comsemanticscholar.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms with high precision.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov

Map Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, such as biological receptors. nih.gov

Calculate Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, offering further insight into the molecule's polarity and potential for intermolecular interactions. indexcopernicus.com

Studies on similar aromatic amine and amide-containing compounds demonstrate that DFT methods, such as B3LYP, are effective for these analyses. nih.govindexcopernicus.com Such calculations for this compound would reveal the electronic influence of the amino and methyl substituents on the phenyl ring and the butanamide group.

Table 2: Representative Data from Quantum Chemical Calculations on an Aromatic Amide This table shows typical electronic properties that would be obtained from DFT calculations.

| Property | Calculated Value (Illustrative) | Significance |

| Energy of HOMO | -5.8 eV | Indicates electron-donating capability (reactivity with electrophiles) |

| Energy of LUMO | -0.9 eV | Indicates electron-accepting capability (reactivity with nucleophiles) |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and electronic excitation energy |

| Dipole Moment | 3.2 Debye | Measures overall molecular polarity |

| Total Energy | -650 Hartrees | Ground state energy of the optimized geometry |

Note: Data is hypothetical, based on typical values for similar molecules, and for illustrative purposes only.

In Silico Prediction of Biological Activities and ADME Properties for this compound Analogs (Non-Human)

In modern drug discovery, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential biological activities, is a critical early step. mdpi.com In silico tools use quantitative structure-activity relationship (QSAR) models and physicochemical calculations to forecast these characteristics, saving significant time and resources. nih.gov

For this compound and its analogs, various online servers and software can predict key drug-like properties. mdpi.comresearchgate.netnih.gov These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses the likelihood of a compound being an orally active drug. Key predicted parameters include:

Molecular Weight (MW): Influences diffusion and transport.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects solubility and membrane permeability.

Topological Polar Surface Area (TPSA): Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov

Number of Hydrogen Bond Donors and Acceptors: Key determinants of binding interactions.

Number of Rotatable Bonds: Relates to conformational flexibility and binding entropy.

Publicly available chemical databases provide some of these predicted properties for this compound. chemscene.comhit2lead.com By systematically modifying the structure of the parent compound (e.g., altering the alkyl chain, changing substituents on the phenyl ring), the ADME properties of a series of analogs can be compared to identify candidates with more favorable profiles. mdpi.com

Table 3: Predicted Physicochemical and ADME Properties for this compound and Hypothetical Analogs

| Compound | Molecular Formula | MW ( g/mol ) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Lipinski Violations |

| This compound | C₁₁H₁₆N₂O | 192.26 | 1.44 hit2lead.com | 55.12 chemscene.com | 2 chemscene.com | 2 chemscene.com | 3 chemscene.comhit2lead.com | 0 |

| Analog 1: N-(3-Amino-4-chlorophenyl)butanamide | C₁₀H₁₃ClN₂O | 212.68 | 1.85 | 55.12 | 2 | 2 | 3 | 0 |

| Analog 2: N-(3-Amino-4-methylphenyl)acetamide | C₉H₁₂N₂O | 164.21 | 0.82 | 55.12 | 2 | 2 | 1 | 0 |

Note: Data for analogs are hypothetical and calculated for illustrative comparison.

Docking-Based Virtual Screening for Novel Targets or Scaffolds Related to this compound

Docking-based virtual screening is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov It is widely used in drug design to search large libraries of small molecules for those that are most likely to bind to a specific protein target. scispace.com

The chemical structure of this compound can be used as a starting point in several virtual screening strategies:

Target Identification (Inverse Docking): The compound can be docked against a panel of known protein structures to identify potential biological targets. A high docking score against a particular protein suggests a potential interaction that could be explored experimentally.

Scaffold Hopping: The core structure (scaffold) of this compound can be used as a query to search for new, structurally different molecules that retain similar biological activity. This is useful for discovering novel chemical series with improved properties or to navigate around existing patents.

Ligand-Based Screening: If a known target exists, this compound can serve as a template. A virtual library of compounds can be screened to find molecules with similar shape and electrostatic properties, which are therefore also likely to bind to the target. nih.gov

A typical virtual screening workflow involves a hierarchical filtering process, starting with high-throughput virtual screening (HTVS) on millions of compounds, followed by more accurate but computationally intensive modes like Standard Precision (SP) and Extra Precision (XP) docking on a smaller subset of promising hits. scispace.com

Table 4: Illustrative Workflow for a Docking-Based Virtual Screening Campaign

| Step | Description | Number of Compounds (Example) | Key Metric |

| 1. Library Preparation | A large database of commercially available or virtual compounds is prepared for docking. | 2,000,000 | - |

| 2. HTVS Docking | Fast, less precise docking to quickly filter the library against a protein target. | 200,000 (Top 10%) | Docking Score |

| 3. SP Docking | More refined docking calculations on the initial hits to improve accuracy. | 20,000 (Top 10%) | GlideScore, Emodel |

| 4. XP Docking | Highest precision docking to rigorously score the best candidates and predict binding poses. | 2,000 (Top 10%) | XP GlideScore |

| 5. Post-Processing | Visual inspection of binding poses and filtering based on ADME properties and chemical tractability. | ~100 | Binding interactions |

| 6. Hit Selection | Final selection of a diverse set of compounds for experimental validation. | 20-50 | Novelty, Potency |

Note: This table represents a generalized workflow and is for illustrative purposes.

Viii. Future Research Directions and Emerging Opportunities for N 3 Amino 4 Methylphenyl Butanamide

Integration of Omics Technologies in N-(3-Amino-4-methylphenyl)butanamide Research

The application of "omics" technologies—genomics, proteomics, and metabolomics—could provide a comprehensive understanding of the biological effects of this compound. These high-throughput methods are instrumental in modern biomedical research for identifying molecular pathways affected by a compound.

Genomics: Genomic studies could investigate how this compound may influence gene expression. For instance, researchers could treat specific cell lines or model organisms with the compound and use techniques like RNA sequencing to identify any up- or down-regulated genes. This could reveal genetic pathways associated with the compound's activity.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to the compound. Techniques such as mass spectrometry-based proteomics could be employed to create a profile of the proteins that interact with this compound or whose expression levels change upon exposure.

Metabolomics: Metabolomic studies would focus on the impact of this compound on the metabolic profile of a biological system. By analyzing the levels of various metabolites, researchers could uncover alterations in metabolic pathways, which may be indicative of the compound's mechanism of action.

Future research could utilize these omics technologies in an integrated manner to build a multi-layered understanding of the compound's biological significance.

Exploration of this compound in Novel Biological Contexts (Non-Human)

The exploration of this compound in non-human biological contexts presents a significant area for future research, particularly in veterinary and agricultural sciences. As an amino acid derivative, it shares structural similarities with compounds that have known biological activities. researchgate.net

Veterinary Research: Investigations could focus on the potential therapeutic or physiological effects of this compound in various animal species. Research could explore its role in metabolic processes or as a modulator of biological pathways relevant to animal health.

Agricultural Research: In agriculture, research could examine the compound's effects on plant physiology or its potential as a component in the synthesis of agrochemicals. Studies on its impact on soil microbiology or as a plant growth regulator could also be undertaken. The biodegradability and environmental fate of the compound would be an essential aspect of this research.

The table below outlines potential non-human research areas for this compound.

| Research Area | Potential Application/Study Focus |

| Veterinary Science | - Investigation of metabolic effects in companion or livestock animals.- Study of its potential as a therapeutic agent for specific animal diseases. |

| Agricultural Science | - Evaluation as a plant growth modulator.- Assessment of its impact on soil microbial communities.- Synthesis of novel, biodegradable agrochemicals. |

| Environmental Science | - Study of its biodegradation pathways in different ecosystems.- Assessment of its potential ecotoxicity. |

Methodological Advancements in this compound Research

Advancements in chemical synthesis and analytical techniques offer opportunities for more efficient and precise research on this compound.

Synthesis: Modern synthetic methods, such as microwave-assisted synthesis, could be employed to produce this compound and its derivatives with higher yields and reduced reaction times. Flow chemistry, utilizing microreactors, is another advanced technique that could enable continuous and controlled synthesis of the compound. researchgate.net A related compound, N‐(3‐Amino‐4‐methylphenyl)benzamide, has been synthesized using microreactor technology, suggesting the feasibility of this approach. researchgate.net

Analytical Techniques: The development and validation of novel analytical methods are crucial for the accurate detection and quantification of this compound in various matrices. researchgate.net Advanced chromatographic techniques such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be instrumental for its analysis. researchgate.net These methods would be essential for pharmacokinetic studies, purity assessment, and quality control. researchgate.net

The following table summarizes advanced methodologies applicable to this compound research.

| Methodology | Application in Research | Potential Advantages |

| Microwave-Assisted Synthesis | Synthesis of this compound and its derivatives. | Increased reaction rates, higher yields, and improved purity. |

| Flow Chemistry (Microreactors) | Continuous and controlled synthesis. researchgate.net | Enhanced safety, better process control, and scalability. researchgate.net |

| RP-HPLC | Separation, identification, and quantification. researchgate.net | High resolution and sensitivity for complex mixtures. researchgate.net |

| LC-MS | Structural elucidation and sensitive quantification. researchgate.net | Provides molecular weight and structural information. researchgate.net |

Q & A

What are the optimal synthetic routes for N-(3-Amino-4-methylphenyl)butanamide, and how can reaction conditions be optimized for higher yields?

Basic Research Focus

The synthesis of this compound derivatives typically involves multi-step processes, such as ring-opening of lactones followed by functionalization. For example, γ-butyrolactone can serve as a starting material for chlorination and subsequent acylation to form intermediates like N-butyl-4-chlorobutanamide, which undergoes N-alkylation with amines . Key optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity in bromination or alkylation steps .

- Temperature Control : Maintain low temperatures (0–5°C) during halogenation to minimize side reactions .

- Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems .

- Purification : Column chromatography or recrystallization ensures ≥97% purity, critical for downstream applications .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Focus

Discrepancies in biological activity data (e.g., anticancer vs. antimicrobial potency) may arise from structural modifications or assay variability. Methodological approaches include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at the phenyl ring) to isolate bioactive moieties. For instance, bromination at the 2-position enhances electrophilic reactivity, potentially increasing cytotoxicity .

- Standardized Assays : Compare results using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay) to minimize variability .

- Computational Modeling : Perform molecular docking to predict interactions with targets like tubulin or DNA topoisomerases, correlating with experimental IC50 values .

What advanced analytical techniques are recommended for characterizing this compound and its intermediates?

Basic Research Focus

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., amine protons at δ 2.8–3.2 ppm and methyl groups at δ 2.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+ at m/z 235.1) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with UV detection at λ 255 nm, as seen in similar butanamide derivatives .

How can researchers design experiments to evaluate the enzyme inhibition potential of this compound derivatives?

Advanced Research Focus

To assess inhibition of enzymes like tubulin or kinases:

- In Vitro Assays : Use purified enzymes (e.g., β-tubulin) and measure IC50 via fluorescence polarization or calorimetry .

- Kinetic Studies : Determine inhibition mechanisms (competitive/non-competitive) using Lineweaver-Burk plots .

- Cell-Based Validation : Combine with siRNA knockdown to confirm target specificity in cancer cell lines .

What strategies mitigate challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Advanced Research Focus

Scale-up challenges include yield drop and impurity control. Solutions involve:

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for halogenation steps, reducing side products .

- Green Chemistry : Replace toxic reagents (e.g., bromine) with N-bromosuccinimide (NBS) for safer bromination .

- Process Analytical Technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

How do structural modifications of this compound impact its pharmacokinetic properties?

Advanced Research Focus

Modifications to enhance bioavailability or metabolic stability:

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF3) to improve membrane permeability, as seen in tubulin inhibitors .

- Prodrug Design : Conjugate with hydrophilic moieties (e.g., glucuronic acid) to enhance solubility .

- Metabolic Profiling : Use liver microsomes to identify major metabolites and optimize stability .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Basic Research Focus

Reproducibility requires strict protocol adherence:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.